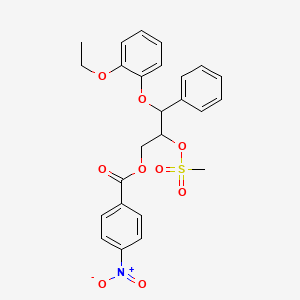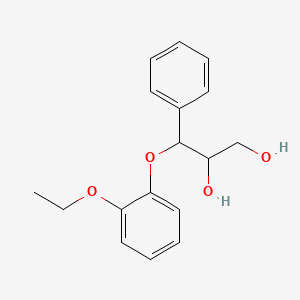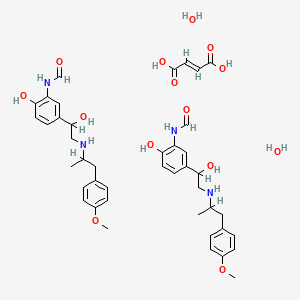
Formoterol fumarate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formoterol fumarate dihydrate is a long-acting beta2-adrenergic receptor agonist used primarily as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). It is known for its rapid onset of action and extended duration of effect, making it a valuable medication for both maintenance and relief of bronchospasm .
Mechanism of Action
Target of Action
Formoterol fumarate hydrate primarily targets the beta-2-adrenergic receptors (β2-ARs) . These receptors play a crucial role in the management of chronic obstructive pulmonary disease (COPD) and asthma by acting on bronchial smooth muscle to dilate and relax airways .
Mode of Action
Formoterol fumarate hydrate interacts with its targets, the β2-ARs, causing bronchodilation by relaxing the smooth muscle in the airway . This interaction results in the management of COPD and asthma . It is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers .
Biochemical Pathways
Formoterol fumarate hydrate affects the biochemical pathways related to inflammation and mitochondrial dysfunction . It has been shown to restore mitochondrial dysfunction caused by Parkinson’s Disease-related UQCRC1 mutation and improve mitochondrial homeostasis . It also inhibits NFκB signaling, subsequently decreasing the mRNA expression of proinflammatory cytokines .
Pharmacokinetics
Formoterol fumarate hydrate’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability. It undergoes metabolism to form O-demethylated and deformylated metabolites . Pharmacokinetic studies report that 62% of the administered dose is recovered in urine and 24% in feces, with urinary excretion of unchanged formoterol .
Result of Action
The molecular and cellular effects of formoterol fumarate hydrate’s action include enhanced growth and survival of cells, protection against stress, and restoration of normal mitochondrial function and machinery . It promotes a rebalance in mitochondrial dynamics, including changes in morphology (fusion/fission), movement, and transport .
Action Environment
Environmental factors can influence the action, efficacy, and stability of formoterol fumarate hydrate. The predicted environmental concentration (pec) / predicted no effect concentration (pnec) ratio is 15 x 10-6, which means the use of formoterol is predicted to present an insignificant risk to the environment .
Biochemical Analysis
Biochemical Properties
Formoterol fumarate hydrate acts on bronchial smooth muscle to dilate and relax airways . It is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers . It has a high affinity and selectivity for the beta2-adrenergic receptor .
Cellular Effects
Formoterol fumarate hydrate has a significant impact on various types of cells and cellular processes. It acts on bronchial smooth muscle cells to cause bronchodilation . It also prevents the late asthmatic response and eosinophil and macrophage infiltration in bronchoalveolar lavage fluid (BALF), and reduces bronchial reactivity .
Molecular Mechanism
The molecular mechanism of formoterol fumarate hydrate involves the activation of beta receptors by agonists like formoterol, which stimulates intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP) . This increased cAMP level causes relaxation of bronchial smooth muscle cells .
Temporal Effects in Laboratory Settings
Formoterol fumarate hydrate has been observed to have a rapid onset of action within 2-3 minutes and a long duration of action up to 12 hours . This makes it a valuable therapeutic agent in the management of asthma and COPD .
Dosage Effects in Animal Models
In animal models, formoterol fumarate hydrate has shown to prevent pulmonary hypertension in a COPD mouse model via NFκB inactivation
Metabolic Pathways
Formoterol fumarate hydrate is metabolized in the liver through demethylation and glucuronidation involving CYP2D6, CYP2C19, CYP2C9, and CYP2A6 . The metabolites are excreted via the kidneys and feces .
Transport and Distribution
Formoterol fumarate hydrate is administered via inhalation, and it acts locally in the lung as a bronchodilator . It is supplied as a sterile solution for nebulization in low-density polyethylene unit-dose vials .
Subcellular Localization
Formoterol fumarate hydrate primarily acts on the beta2-adrenergic receptors located on the bronchial smooth muscle cells . The activation of these receptors leads to bronchodilation, providing relief in conditions like asthma and COPD .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formoterol fumarate dihydrate is synthesized through a multi-step process involving the reaction of 2-hydroxy-5-[(1RS)-1-hydroxy-2-[[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]formanilide with fumaric acid. The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts to facilitate the formation of the dihydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process is designed to ensure high yield and purity, adhering to stringent quality control measures. The final product is often formulated into inhalation solutions or dry powder inhalers for medical use .
Chemical Reactions Analysis
Types of Reactions
Formoterol fumarate dihydrate undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide)
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Formoterol fumarate dihydrate has a wide range of scientific research applications, including:
Biology: Studied for its effects on beta2-adrenergic receptors and its role in cellular signaling pathways.
Medicine: Extensively researched for its therapeutic effects in the treatment of asthma and COPD, as well as its potential use in combination therapies
Industry: Utilized in the formulation of pharmaceutical products, ensuring consistent drug delivery and efficacy
Comparison with Similar Compounds
Similar Compounds
Salmeterol: Another long-acting beta2-adrenergic agonist with a slower onset of action but similar duration of effect.
Bambuterol: A prodrug of terbutaline, also a long-acting beta2-adrenergic agonist.
Sustained-release oral salbutamol: A formulation of salbutamol with extended duration of action
Uniqueness
Formoterol fumarate dihydrate is unique due to its rapid onset of action combined with a long duration of effect, making it suitable for both immediate relief and long-term management of bronchospasm. Its dual action as both a reliever and a maintenance medication sets it apart from other long-acting beta2-adrenergic agonists .
Properties
CAS No. |
183814-30-4 |
|---|---|
Molecular Formula |
C42H56N4O14 |
Molecular Weight |
840.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;dihydrate |
InChI |
InChI=1S/2C19H24N2O4.C4H4O4.2H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);2*1H2/b;;2-1+;;/t2*13-,19+;;;/m11.../s1 |
InChI Key |
RATSWNOMCHFQGJ-AYJOUMQSSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O.O |
SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O.O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O.O |
Synonyms |
rel-N-[2-Hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide Fumarate Dihydrate; Atock; Foradil; Oxeze; BD 40A; CGP 25827A; Formoterol Hemifumarate Dihydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


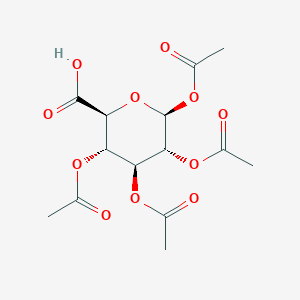
![Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1140249.png)


![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)
![[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate](/img/structure/B1140258.png)
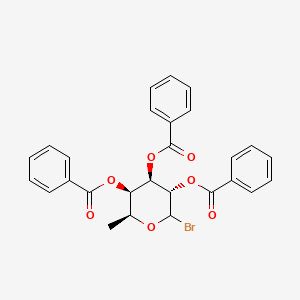
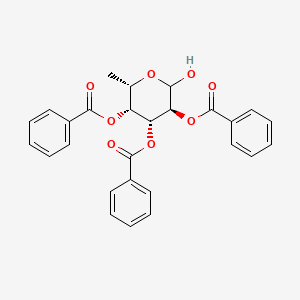

![(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol](/img/structure/B1140262.png)
